molecular formula C13H25NO4Si B194166 Azetidon CAS No. 76855-69-1

Azetidon

Cat. No. B194166
CAS RN: 76855-69-1
M. Wt: 287.43 g/mol
InChI Key: GWHDKFODLYVMQG-UBHAPETDSA-N
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Description

Azetidon contains a total of 44 atoms; 25 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .


Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidon has a density of 1.0±0.1 g/cm^3, a boiling point of 358.3±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol, a flash point of 170.5±23.7 °C, and an index of refraction of 1.464 .

Scientific Research Applications

Azetidin, also known as azetidine, is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines are used in organic synthesis and medicinal chemistry .
    • The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines have been organized in a review .
    • The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .
  • Drug Discovery

    • Azetidines are used as motifs in drug discovery .
    • The reactivity and stability of azetidines make them suitable for use in drug discovery .
  • Polymerization

    • Azetidines are used in polymerization .
    • The unique reactivity of azetidines can be triggered under appropriate reaction conditions, making them useful in polymerization .
  • Chiral Templates

    • Azetidines are used as chiral templates .
    • The stability and reactivity of azetidines make them suitable for use as chiral templates .
  • Peptidomimetic and Nucleic Acid Chemistry

    • Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry .
  • Catalytic Processes

    • Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .
  • [2+2] Cycloaddition Reactions

    • Azetidines have been used in the invention of new [2+2] cycloaddition reactions .
    • This method of synthesis is one of the most important developments in recent years .
  • Applications of Metalated Azetidines

    • Metalated azetidines have found applications in various fields .
    • The unique properties of metalated azetidines have led to their use in different applications .
  • Practical C(sp3)–H Functionalization

    • Azetidines have been used in practical C(sp3)–H functionalization .
    • This is another significant development in the chemistry of azetidines .
  • Facile Opening with Carbon Nucleophiles

    • Azetidines have been used in facile opening with carbon nucleophiles .
    • This application takes advantage of the unique reactivity of azetidines .
  • Application in Polymer Synthesis

    • Azetidines have found application in polymer synthesis .
    • The unique properties of azetidines make them suitable for use in polymer synthesis .
  • Amino Acid Surrogates

    • Azetidines are considered remarkable for their aptness as amino acid surrogates .
    • This makes them useful in peptidomimetic and nucleic acid chemistry .
  • Reduction of Azetidinones

    • Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride .
    • An even more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride, a source of "AlClH 2 " and "AlCl 2 H" .
  • Production from 3-Amino-1-Propanol

    • Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
  • Regio- and Diastereoselective Synthesis

    • Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .
    • This process is controlled by Baldwin’s Rules with remarkable functional group tolerance .
  • Natural Products

    • Azetidines and their derivatives are relatively rare structural motifs in natural products .
    • They are a component of mugineic acids and penaresidins .
    • Perhaps the most abundant azetidine containing natural product is azetidine-2-carboxylic acid - a toxic mimic of proline .

Safety And Hazards

Azetidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes severe skin burns and eye damage .

Future Directions

Recent advances in the synthesis, reactivity, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are used in organic synthesis and medicinal chemistry, and their reactivity is driven by a considerable ring strain .

properties

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDKFODLYVMQG-UBHAPETDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998168
Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidon

CAS RN

76855-69-1
Record name Azetidon
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidon
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
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Record name AZETIDON
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
IE Głowacka, M Grabkowska-Drużyc, G Andrei… - International Journal of …, 2021 - mdpi.com
A novel series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized by the Kinugasa reaction of N-methyl- or N-benzyl-(diethyoxyphosphoryl)…
Number of citations: 6 www.mdpi.com
J CHRISTOPHER - Amino Acids, Peptides and Proteins: Volume …, 2007 - books.google.com
Even outside specialist circles the increase in bacterial resistance against antibiotics, a term very often used in conjunction with penicillins, is now widely perceived as a major threat to …
Number of citations: 0 books.google.com
SJ Taylor - 1988 - search.proquest.com
(tert-Butyldimethylsilyl)-4-((3-nitro-3-(phenylthio)-2-(Z)-propenyl) oxy) azetidine-2-one, available by Henry condensation of 1-(tert-butyldimethylsilyl)-4-(2-oxoethoxy) azetidin-2-one with (…
Number of citations: 2 search.proquest.com
TL Rathman - … Chemicals: Innovations in industrial synthesis and …, 1991 - books.google.com
Many of the organic reactions cited here are carried out under conditions not yet commonplace to large-scale manufacturing. However, a few low-temperature technologies are being …
Number of citations: 0 books.google.com
HR Pfaendler, C Medicus - Bioorganic & Medicinal Chemistry Letters, 1997 - Elsevier
As with the oxapenems, the 2-tert-butyl substituents substantially increased the hydrolytic stability of penems. The corresponding penems 1 and 2 were prepared and found to be …
Number of citations: 16 www.sciencedirect.com
HR Pfaendler, F Weisner, K Metzger - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
The synthesis of (1′R,5R,6R) potassium 2-tert-butyl-6-(1′-hydroxyethyl)oxapenem-3-carboxylate 2 is described. 2 showed excellent in vitro activity against clinical isolates of …
Number of citations: 25 www.sciencedirect.com
CH FRYDRYCH - Amino Acids and Peptides: Volume 23, 2007 - books.google.com
B-lactam ring remains undiminished. This year has seen a slight increase in the number of publications appropriate to this review. A larger than usual number of papers dealing with …
Number of citations: 0 books.google.com
HH Wasserman, M Xia, AJ Carr, WT Han, MG Siegel - Tetrahedron, 2000 - Elsevier
Addition of nucleophiles including heterocycles and precursors of vicinal tricarbonyls to azetinones generates building blocks incorporating potential electrophilic centers. Oxidation of …
Number of citations: 19 www.sciencedirect.com
AC Kaura, MJ Pearson - Bioorganic & Medicinal Chemistry Letters, 1993 - Elsevier
… Ltd., under the trade name “Azetidon Kaneka”. …
Number of citations: 2 www.sciencedirect.com

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